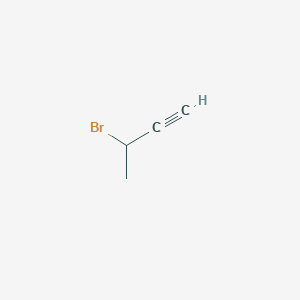

3-Bromo-1-butyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromobut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br/c1-3-4(2)5/h1,4H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJVGTWBTIEAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449088 | |

| Record name | 3-bromobut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18668-72-9 | |

| Record name | 3-bromobut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-1-butyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1-butyne: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3-Bromo-1-butyne, a valuable reagent and building block in organic synthesis. The information is presented to support its application in research, particularly in the development of novel therapeutic agents.

Core Chemical Identity and Structure

This compound, a halogenated alkyne, possesses a unique combination of functional groups that make it a versatile synthon. Its structure consists of a four-carbon chain with a terminal alkyne and a bromine atom at the propargylic position.

Key Identifiers:

-

IUPAC Name: 3-bromobut-1-yne[1]

-

CAS Number: 18668-72-9[1]

-

SMILES: CC(C#C)Br[1]

-

InChI Key: PYJVGTWBTIEAMV-UHFFFAOYSA-N[1]

The presence of the bromine atom, a good leaving group, and the terminal alkyne, which can participate in a variety of coupling and addition reactions, are central to the reactivity of this molecule.

Caption: Key identifiers and structural representations of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for handling, storage, and reaction setup.

| Property | Value | Reference |

| Molecular Weight | 132.99 g/mol | [1] |

| Appearance | Light yellow liquid | [3] |

| Refractive Index (n20/D) | 1.472 | [4] |

| Flash Point | 24.8 °C (76.6 °F) | [4] |

| Storage Temperature | 2-8°C | [4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 1-butyn-3-ol followed by an elimination reaction. The following is a representative experimental protocol.

Materials:

-

1-Butyn-3-ol

-

Phosphorus tribromide (PBr₃)

-

Diethyl ether (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

A solution of 1-butyn-3-ol and a small amount of pyridine in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice-water bath.

-

Phosphorus tribromide is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.

Reactivity and Synthetic Applications

This compound is a versatile intermediate in organic synthesis. Its reactivity is dominated by the presence of the bromine atom and the terminal alkyne.

Nucleophilic Substitution Reactions

The bromine atom at the propargylic position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Caption: Generalized nucleophilic substitution reaction of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored in a cool, dry place away from heat, sparks, and open flames.

References

In-Depth Technical Guide to 3-Bromo-1-butyne for Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties and synthetic applications of 3-Bromo-1-butyne (CAS No: 18668-72-9), a valuable propargylating agent and building block in organic synthesis. The information is presented to support research and development in medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound is a flammable and irritant liquid, necessitating careful handling in a laboratory setting.[1] Its key physical characteristics are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and ensuring safe storage.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅Br | [1] |

| Molecular Weight | 132.99 g/mol | [1] |

| Appearance | Light yellow liquid | [2] |

| Boiling Point | 51 °C at 180 Torr | [3] |

| Density (Predicted) | 1.447 ± 0.06 g/cm³ | [3] |

| Refractive Index (n20/D) | 1.472 | [3] |

| Flash Point | 24.8 °C (76.6 °F) | |

| Solubility | Soluble in chloroform | [2] |

| Storage Temperature | 2-8°C; Long-term: -20°C | [2] |

Applications in Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized as a building block for introducing the but-1-yne moiety into molecules.[4] Its utility stems from the presence of both a reactive carbon-bromine bond, which acts as a good leaving group in nucleophilic substitution reactions, and a terminal alkyne, which can participate in various coupling reactions.

Common applications include:

-

Propargylation of Amines and Other Nucleophiles: As a propargylating agent, it is used to introduce the 1-methylpropargyl group onto amines, thiols, and other nucleophiles. This reaction is fundamental in the synthesis of propargylamines, which are important intermediates in medicinal chemistry.

-

Coupling Reactions: The terminal alkyne functionality allows this compound to participate in classic C-C bond-forming reactions like the Sonogashira coupling, enabling the synthesis of more complex alkynyl structures.

Experimental Protocols

The following is a representative experimental protocol for the propargylation of a primary amine using this compound. This procedure is based on general methods for amine alkylation and should be adapted and optimized for specific substrates.

Reaction: Synthesis of N-(but-3-yn-2-yl)aniline

Materials:

-

This compound

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (B52724) (CH₃CN)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (40 mL).

-

Addition of Alkylating Agent: Stir the mixture at room temperature. Slowly add a solution of this compound (1.2 eq) in acetonitrile (10 mL) to the flask dropwise over 15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of diethyl ether.

-

Extraction: Combine the filtrate and the washings and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-(but-3-yn-2-yl)aniline.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the synthesis and reactivity of this compound.

References

An In-depth Technical Guide to 3-Bromo-1-butyne (CAS: 18668-72-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-1-butyne, a valuable chemical intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, reactivity, and safety considerations.

Chemical and Physical Properties

This compound is a halogenated alkyne that serves as a versatile building block in the synthesis of more complex molecules.[1][2] It is a flammable and irritating liquid, requiring careful handling and storage.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18668-72-9 | [1][2][4] |

| Molecular Formula | C₄H₅Br | [2][3][4] |

| Molecular Weight | 132.99 g/mol | [2][3][4] |

| Appearance | Liquid | [5] |

| Refractive Index (n20/D) | 1.472 | [5] |

| Flash Point | 24.8 °C (76.6 °F) | [5] |

| Storage Temperature | 2-8°C or -20°C | [1][5][6] |

| Purity (typical) | ≥90% (GC) | [2][5][6] |

| Stability | Stable for at least 2 years at -20°C, protect from light and moisture. | [1] |

Synthesis of this compound

A plausible and common method for the synthesis of this compound involves the bromination of the corresponding alcohol, 3-butyn-2-ol (B105428), using a suitable brominating agent such as phosphorus tribromide (PBr₃). This reaction is analogous to the synthesis of other bromoalkynes from their respective alcohols.

Experimental Protocol: Synthesis from 3-butyn-2-ol

The following is a generalized experimental protocol based on similar preparations of bromoalkynes.

Materials:

-

3-butyn-2-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Pyridine (B92270) (optional, as a scavenger for HBr)

-

Ice

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-butyn-2-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0°C using an ice bath.

-

Slowly add a solution of phosphorus tribromide in anhydrous diethyl ether to the stirred solution of the alcohol over a period of 1-2 hours, maintaining the temperature at 0°C. If pyridine is used, it should be present in the reaction mixture before the addition of PBr₃.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.

-

Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation at low temperature and pressure.

-

The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Caption: Synthesis of this compound from 3-butyn-2-ol.

Spectroscopic Data

Accurate identification and characterization of this compound are crucial for its use in research and development. The following are the expected spectroscopic data based on its chemical structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | - CH₃ (methyl protons): Doublet, ~1.8-2.0 ppm- CH (methine proton): Quartet, ~4.5-4.7 ppm- ≡CH (alkynyl proton): Singlet, ~2.5 ppm |

| ¹³C NMR | - CH₃ (methyl carbon): ~25-30 ppm- CH (methine carbon): ~40-45 ppm- ≡C- (quaternary alkynyl carbon): ~70-75 ppm- ≡CH (terminal alkynyl carbon): ~80-85 ppm |

| IR Spectroscopy | - ≡C-H stretch (terminal alkyne): Strong, sharp peak around 3300 cm⁻¹- C≡C stretch: Weak to medium peak around 2100 cm⁻¹- C-H stretch (sp³): Peaks in the range of 2850-3000 cm⁻¹- C-Br stretch: Peak(s) in the fingerprint region, typically 500-650 cm⁻¹ |

| Mass Spectrometry | - Molecular Ion (M⁺): Two peaks of similar intensity at m/z 132 and 134, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).- Major Fragments: Loss of Br (m/z 53), loss of CH₃ (m/z 117/119). |

Reactivity and Synthetic Applications

This compound is a valuable precursor in various organic transformations, primarily due to the presence of two reactive sites: the terminal alkyne and the carbon-bromine bond.

Reactions at the Terminal Alkyne

The acidic proton of the terminal alkyne can be deprotonated by a strong base to form a nucleophilic acetylide. This acetylide can then participate in a variety of carbon-carbon bond-forming reactions.

-

Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst.

-

Addition to Carbonyls: The acetylide can act as a nucleophile and add to aldehydes and ketones to form propargyl alcohols.

Reactions at the Carbon-Bromine Bond

The bromine atom is a good leaving group, allowing for nucleophilic substitution and elimination reactions.

-

Nucleophilic Substitution: this compound can undergo Sₙ2 reactions with various nucleophiles.

-

Grignard Reagent Formation: The carbon-bromine bond can react with magnesium metal to form a Grignard reagent, which can then be used in a wide range of synthetic applications.

Caption: Key reactions of this compound.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Description |

| H226 | Flammable liquid and vapor |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: PubChem[3]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Lab coat.

-

Respiratory Protection: Use in a fume hood. If ventilation is inadequate, a respirator may be necessary.

Biological Activity

There is currently no significant information available in major databases regarding the specific biological activities or signaling pathway interactions of this compound. Its primary role is as a synthetic intermediate in the preparation of more complex, potentially biologically active molecules.

Conclusion

This compound (CAS: 18668-72-9) is a key building block in organic synthesis, offering multiple avenues for molecular elaboration through reactions at its terminal alkyne and bromo-functionalized carbon. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in research and development, including the synthesis of novel drug candidates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Solved 3-bromo-1-butene and 1-bromo-2-butene undergoes SN1 | Chegg.com [chegg.com]

- 3. portals.broadinstitute.org [portals.broadinstitute.org]

- 4. Draw the elimination products that are formed when 3-bromo-3-meth... | Study Prep in Pearson+ [pearson.com]

- 5. This compound | C4H5Br | CID 10942465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. kbfi.ee [kbfi.ee]

Spectroscopic Analysis of 3-Bromo-1-butyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Bromo-1-butyne (CAS No: 18668-72-9). Due to the limited availability of published experimental spectra in public databases, this document presents high-quality predicted Nuclear Magnetic Resonance (NMR) data, alongside expected Infrared (IR) absorption bands and Mass Spectrometry (MS) fragmentation patterns based on established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Labeled Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (≡C-H) | 2.55 | Doublet (d) | 2.2 |

| H-3 (-CHBr) | 4.50 | Doublet of Quartets (dq) | 2.2, 6.8 |

| H-4 (-CH₃) | 1.85 | Doublet (d) | 6.8 |

Note: Data predicted using NMRDB.org. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Labeled Carbon | Chemical Shift (δ, ppm) |

| C-1 (≡CH) | 81.5 |

| C-2 (-C≡) | 78.0 |

| C-3 (-CHBr) | 35.0 |

| C-4 (-CH₃) | 25.0 |

Note: Data predicted using NMRDB.org. Actual experimental values may vary.

Table 3: Expected Infrared (IR) Absorption Data

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyne C-H | Stretch | ~3300 | Strong, Sharp |

| Alkyl C-H | Stretch | 2850-3000 | Medium |

| Alkyne C≡C | Stretch | 2100-2260 | Weak to Medium |

| C-H | Bend | 1375-1470 | Medium |

| C-Br | Stretch | 500-600 | Strong |

Table 4: Expected Mass Spectrometry (MS) Data

| m/z Value | Ion Identity | Notes |

| 132/134 | [M]⁺ | Molecular ion peak. The two peaks of ~1:1 intensity are due to the ⁷⁹Br and ⁸¹Br isotopes.[1] |

| 53 | [M - Br]⁺ | Loss of a bromine radical. |

| 117/119 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 39 | [C₃H₃]⁺ | Propargyl cation, a common fragment for alkynes. |

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Synthesis and Preparation of 3-Bromo-1-butyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-1-butyne, a valuable building block in organic synthesis. The document details the most viable synthetic pathway, a comprehensive experimental protocol, and methods for characterization.

Introduction

This compound is a chemical intermediate of significant interest in the fields of medicinal chemistry and materials science. Its utility is derived from the presence of two reactive functional groups: a terminal alkyne and a secondary bromide. The terminal alkyne allows for a variety of coupling reactions, such as the Sonogashira, Suzuki, and Negishi couplings, as well as click chemistry, enabling the facile introduction of the butynyl moiety into larger molecular scaffolds. The secondary bromide serves as a versatile handle for nucleophilic substitution reactions. This dual functionality makes this compound a key precursor for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials.

This guide focuses on a reliable and accessible synthetic route from a commercially available starting material, providing researchers with the necessary information to produce this compound in a laboratory setting.

Synthetic Pathway

The most direct and reliable method for the synthesis of this compound is through the bromination of the corresponding secondary alcohol, 3-butyn-2-ol (B105428). This transformation is effectively achieved using phosphorus tribromide (PBr₃), a common and efficient reagent for converting primary and secondary alcohols to their corresponding bromides.[1][2][3] The reaction proceeds via an Sₙ2 mechanism, which involves the activation of the hydroxyl group by phosphorus tribromide, followed by a backside attack by the bromide ion.[2][3]

A common practice for this type of reaction is the inclusion of a weak, non-nucleophilic base like pyridine (B92270) to neutralize the HBr byproduct generated during the reaction, which can help to prevent side reactions.[4]

The overall reaction is depicted below:

Experimental Protocol

The following protocol is adapted from a similar procedure for the synthesis of an isomeric bromo-butyne.[4]

Materials:

-

3-Butyn-2-ol

-

Phosphorus tribromide (PBr₃)

-

Pyridine

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 3-butyn-2-ol (1.0 eq) in anhydrous diethyl ether in a round-bottom flask cooled in an ice bath (0°C), add pyridine (0.43 eq) at once.

-

Slowly add phosphorus tribromide (0.68 eq) dropwise via a dropping funnel over a period of 30 minutes, ensuring the temperature remains at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2 hours.

-

After the reflux period, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of ice water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator at low temperature to yield the crude this compound.

Purification:

Further purification can be achieved by vacuum distillation.

Characterization

The successful synthesis of this compound can be confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for structural elucidation. Predicted spectral data can be used for comparison.[5]

-

¹H NMR (predicted): The spectrum is expected to show a doublet for the methyl protons, a quartet for the methine proton, and a singlet for the acetylenic proton.

-

¹³C NMR (predicted): The spectrum will show distinct peaks for the methyl carbon, the methine carbon, and the two sp-hybridized carbons of the alkyne.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the final product and confirm its molecular weight. Commercial sources often report purity as ≥90% by GC.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₄H₅Br | [5][6][7] |

| Molecular Weight | 132.99 g/mol | [6][7] |

| CAS Number | 18668-72-9 | [5][6][7] |

| Appearance | Liquid | [6] |

| Refractive Index (n20/D) | 1.472 | [6] |

| Purity (GC) | ≥90% | [6] |

| Representative Yield | ~58% | [4]* |

*Yield is based on an analogous reaction for the synthesis of 1-bromo-2-butyne.[4]

Safety Considerations

This compound is a flammable liquid and is harmful if swallowed.[7] It can cause skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

References

- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. 1-BROMO-2-BUTYNE synthesis - chemicalbook [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. 3-ブロモ-1-ブチン technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C4H5Br | CID 10942465 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Reactivity Profile of 3-Bromo-1-butyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1-butyne is a versatile bifunctional reagent in organic synthesis, possessing both a reactive secondary bromide and a terminal alkyne. This combination of functional groups allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the reactivity profile of this compound, detailing its participation in key organic reactions including nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and reactions involving the terminal acetylenic proton. This document aims to serve as a critical resource for chemists in research and development by providing available quantitative data, outlining experimental considerations, and illustrating key reaction mechanisms.

Introduction

This compound (CAS No: 18668-72-9) is a halogenated alkyne that has garnered significant interest in the field of organic chemistry.[1][2] Its structure, featuring a chiral center at the bromine-bearing carbon and a terminal triple bond, offers multiple sites for chemical modification. This guide will explore the key facets of its reactivity, providing a foundational understanding for its application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₄H₅Br |

| Molecular Weight | 132.99 g/mol |

| Appearance | Liquid |

| CAS Number | 18668-72-9 |

| Synonyms | 3-Bromobut-1-yne, 1-Methylpropargylbromide |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of the corresponding alcohol, 1-butyn-3-ol.

Synthesis from 1-Butyn-3-ol

A prevalent method for the synthesis of this compound is the reaction of 1-butyn-3-ol with a brominating agent such as phosphorus tribromide (PBr₃). This reaction proceeds via the conversion of the hydroxyl group into a good leaving group, which is subsequently displaced by a bromide ion.

Experimental Protocol:

To a solution of 1-butyn-3-ol in a suitable anhydrous solvent (e.g., diethyl ether) at 0 °C, phosphorus tribromide is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period. Work-up typically involves pouring the mixture onto ice, followed by extraction with an organic solvent, washing of the organic layer, drying, and purification by distillation.

Due to the lack of a specific published procedure for this exact transformation, this protocol is a generalized representation based on analogous reactions.

References

Stability and Storage of 3-Bromo-1-butyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-butyne (CAS No. 18668-72-9) is a valuable reagent and building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical development. As with many haloalkynes, its reactivity is intrinsically linked to its stability. Understanding the factors that influence the stability of this compound is paramount for ensuring the integrity of experimental results, maintaining safety in the laboratory, and establishing appropriate storage and handling procedures. This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for this compound, based on available data.

Core Stability Profile

This compound is a flammable liquid that is sensitive to several environmental factors.[1][2] Its stability is primarily influenced by temperature, light, and moisture.[3] Adherence to proper storage and handling protocols is crucial to prevent degradation and ensure a viable shelf life.

Data Presentation: Recommended Storage and Stability

| Parameter | Condition | Recommendation/Data | Citation |

| Long-Term Storage Temperature | Optimal for extended shelf life | -20°C | [3] |

| Short-Term Storage Temperature | For temporary storage or during use | +4°C or 2-8°C | [3][4] |

| Shelf Life | Under optimal long-term storage | Stable for at least 2 years | [3] |

| Light Exposure | Handling and storage consideration | Protect from light | [3] |

| Moisture Exposure | Handling and storage consideration | Protect from moisture | [3] |

| Physical Appearance | Freshly prepared/purchased | Light yellow liquid | [3] |

Factors Influencing Stability

Several factors can impact the stability of this compound, leading to potential degradation and the formation of impurities.

Temperature

Light

Exposure to light, particularly UV radiation, can induce photochemical reactions in haloalkynes. It is recommended to store this compound in amber or opaque containers to minimize light exposure.[3]

Moisture

Moisture can lead to the hydrolysis of the bromoalkyne functionality. Therefore, it is essential to store the compound under anhydrous conditions, for example, by using a dry, inert atmosphere (e.g., argon or nitrogen) and tightly sealed containers.[3]

Experimental Protocols: General Stability Assessment

While a specific, validated stability-indicating assay for this compound is not publicly available, a general protocol for assessing its stability can be adapted from established guidelines for reactive chemical compounds. The following outlines a potential experimental workflow.

General Workflow for Stability Testing

Caption: A general experimental workflow for assessing the stability of this compound.

Methodologies

-

Sample Preparation : Prepare multiple, identical samples of this compound in amber glass vials with polytetrafluoroethylene (PTFE)-lined caps (B75204) under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and moisture.

-

Stress Conditions :

-

Thermal Stability : Store samples at elevated temperatures (e.g., 25°C, 40°C, and 60°C) and at the recommended long-term (-20°C) and short-term (4°C) storage temperatures.

-

Photostability : Expose samples to a light source according to ICH Q1B guidelines, alongside control samples protected from light.

-

Humidity : Store samples in controlled humidity chambers (e.g., 60% RH, 75% RH) to assess sensitivity to moisture.

-

-

Time Points : Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term studies; shorter intervals for accelerated studies).

-

Analytical Techniques :

-

Gas Chromatography-Mass Spectrometry (GC-MS) : To separate and identify the parent compound and any volatile degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To monitor for structural changes in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : To detect changes in functional groups.

-

-

Data Analysis : Quantify the remaining this compound at each time point to determine the rate of degradation under different conditions. Identify the structure of any significant degradation products.

Logical Relationship of Storage Conditions and Stability

The stability of this compound is a direct consequence of its storage environment. The following diagram illustrates the logical flow from storage conditions to the preservation of the compound's integrity.

Caption: The impact of storage conditions on the stability of this compound.

Conclusion and Recommendations

This compound is a reactive compound that requires careful storage and handling to maintain its chemical integrity. The primary recommendations are:

-

Long-term storage at -20°C. [3]

-

Short-term storage at 2-8°C. [4]

-

Protection from light and moisture at all times. [3]

-

Handling under an inert atmosphere is advisable.

For critical applications, it is recommended that researchers perform their own stability assessments under their specific laboratory conditions, particularly if the compound is to be stored for extended periods or used in sensitive reactions where purity is paramount. The general experimental protocol provided in this guide can serve as a starting point for such investigations. By adhering to these guidelines, researchers and drug development professionals can ensure the reliability of their results and the safety of their work with this compound.

References

3-Bromo-1-butyne: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive safety precautions and handling procedures for 3-Bromo-1-butyne (CAS No: 18668-72-9).[1][2] As a valuable building block in organic synthesis, its effective and safe use is paramount in research and development settings.[3][4] This document outlines the physical and chemical properties, potential hazards, required personal protective equipment (PPE), and emergency procedures associated with this compound. Detailed diagrams for experimental workflows and emergency response are provided to ensure user safety and experimental integrity.

Chemical and Physical Properties

This compound is a flammable and reactive halogenated alkyne.[1][5] Its physical and chemical properties are critical for designing safe experimental setups and storage solutions. A summary of these properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄H₅Br | [1][2] |

| Molecular Weight | 132.99 g/mol | [1][6] |

| CAS Number | 18668-72-9 | [1][2] |

| Appearance | Liquid | [5] |

| Purity | ≥90% (GC) | [5] |

| Refractive Index | n20/D 1.472 | [5] |

| Flash Point | 24.8 °C (76.6 °F) | [6] |

| Storage Temperature | 2-8°C | |

| InChI Key | PYJVGTWBTIEAMV-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C#C)Br | [1] |

Safety and Hazards

This compound is classified as a hazardous substance. Understanding its specific dangers is the first step toward safe handling. The compound is a flammable liquid and vapor, is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][6]

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The GHS classification for this compound is summarized in Table 2.

| Hazard Class | Category | Signal Word | Hazard Statement | Pictogram |

| Flammable Liquids | 3 | Warning | H226: Flammable liquid and vapor | 🔥 |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed | ❗ |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | ❗ |

| Serious Eye Damage/Eye Irritation | 2 | Warning | H319: Causes serious eye irritation | ❗ |

| Specific Target Organ Toxicity, Single Exposure | 3 | Warning | H335: May cause respiratory irritation | ❗ |

Data sourced from PubChem and Sigma-Aldrich.[1][6]

Reactivity Profile

This compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent vigorous or explosive reactions.

Toxicological Information

Experimental Protocols and Handling

Given the hazardous nature of this compound, all work should be conducted within a certified chemical fume hood. Engineering controls, such as proper ventilation, are crucial to minimize exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for user safety. The following diagram outlines the recommended PPE for handling this compound.

Caption: Recommended PPE for handling this compound.

General Experimental Workflow

A systematic approach is essential when working with reactive and flammable compounds. The following workflow provides a general protocol for handling this compound in a laboratory setting.

Caption: General workflow for experiments involving this compound.

Storage and Handling Precautions

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5][7] The recommended storage temperature is between 2-8°C.[5][8] Keep the container tightly closed and protect from light and moisture.

-

Handling: Use only non-sparking tools and take precautionary measures against static discharge.[7] Ground and bond containers and receiving equipment.[7] Avoid breathing vapors or mist and prevent contact with skin and eyes.[7] Wash hands thoroughly after handling.[7]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First-Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]

-

Skin Contact: If on skin or hair, take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[7]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

-

Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or foam for extinction. Water spray may be used to cool closed containers.

-

Specific Hazards: The substance is flammable and vapors may form explosive mixtures with air.[7] Containers may explode when heated.[7] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen bromide.

Accidental Release Measures

In the case of a spill, follow a clear and logical procedure to ensure safety and minimize environmental contamination.

Caption: Decision tree for responding to a this compound spill.

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. Dispose of contents and container to an approved waste disposal plant.[7] Do not allow the chemical to enter drains.

Conclusion

This compound is a versatile reagent with significant applications in chemical synthesis. Its safe use is contingent upon a thorough understanding of its hazards and the strict implementation of safety protocols. This guide provides the essential information for researchers, scientists, and drug development professionals to handle this compound responsibly, ensuring both personal safety and the integrity of their research. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | C4H5Br | CID 10942465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-BROMO-1-BUTENE|22037-73-6|lookchem [lookchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. homework.study.com [homework.study.com]

An In-depth Technical Guide to the Initial Investigations into the Reactions of 3-Bromo-1-butyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1-butyne, a versatile propargylic halide, serves as a valuable building block in organic synthesis, offering pathways to a diverse array of molecular architectures. This technical guide provides an initial exploration into the core reactions of this compound, summarizing key reaction types, presenting available quantitative data, and outlining general experimental protocols. The inherent reactivity of the carbon-bromine bond adjacent to a carbon-carbon triple bond makes this compound a potent electrophile for nucleophilic substitution and a suitable partner in various coupling reactions. This document aims to furnish researchers, scientists, and drug development professionals with a foundational understanding of the synthetic utility of this compound.

Introduction

This compound (CAS No. 18668-72-9), also known as 1-methylpropargyl bromide, is a halogenated alkyne with the molecular formula C₄H₅Br.[1][2] Its structure, featuring a secondary bromide positioned at the propargylic position, imparts significant reactivity, making it a subject of interest in the synthesis of complex organic molecules, including pharmaceutical intermediates. The electron-withdrawing effect of the adjacent alkyne moiety activates the C-Br bond towards nucleophilic attack, while the terminal alkyne provides a handle for further functionalization through coupling reactions. This guide will delve into the primary reaction pathways investigated for this compound.

Core Reactions and Methodologies

The reactivity of this compound is dominated by its nature as a propargylic halide. The principal reactions it undergoes include nucleophilic substitution and metal-catalyzed coupling reactions.

Nucleophilic Substitution Reactions

The polarized carbon-bromine bond in this compound is susceptible to attack by a wide range of nucleophiles. This reaction typically proceeds via an S(_N)2 mechanism, leading to the displacement of the bromide ion and the formation of a new bond between the carbon and the nucleophile.

Common nucleophiles employed in reactions with propargylic halides include amines, azides, and carbanions.

The reaction of this compound with primary or secondary amines is a direct method for introducing the butynyl moiety onto a nitrogen atom.[3][4] This reaction is fundamental in the synthesis of various nitrogen-containing heterocycles and propargylamines, which are important scaffolds in medicinal chemistry. The reaction generally proceeds by nucleophilic attack of the amine's lone pair on the electrophilic carbon bearing the bromine atom.[5] However, a common challenge in the alkylation of amines is the potential for overalkylation, as the resulting secondary or tertiary amine can also be nucleophilic.[6][7]

General Experimental Protocol for Amine Alkylation:

A general procedure involves the dropwise addition of this compound to a stirred solution of the amine in a suitable polar aprotic solvent, such as acetonitrile (B52724) or DMF. A non-nucleophilic base, like potassium carbonate or triethylamine (B128534), is often added to neutralize the hydrobromic acid generated during the reaction. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Workup involves filtration of the inorganic salts, removal of the solvent under reduced pressure, and purification of the product by column chromatography or distillation.

The substitution of the bromide with an azide (B81097) group using sodium azide is a valuable transformation, as the resulting propargyl azide is a versatile intermediate.[8] Propargyl azides are key precursors for the synthesis of 1,2,3-triazoles via Huisgen cycloaddition ("click chemistry"), a powerful tool in drug discovery and materials science.[9]

General Experimental Protocol for Azide Substitution:

In a typical procedure, this compound is treated with an excess of sodium azide in a polar aprotic solvent like DMF or DMSO. The reaction is often heated to ensure a reasonable reaction rate. After completion, the reaction mixture is poured into water and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated to yield the crude propargyl azide, which can be purified by chromatography.

Metal-Catalyzed Coupling Reactions

The terminal alkyne functionality of this compound and its derivatives allows for participation in various metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10][11] While this compound itself is the electrophile, its derivatives, where the terminal alkyne is preserved, can undergo this reaction. For instance, a product from a nucleophilic substitution on this compound could subsequently be used in a Sonogashira coupling.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[12][13]

General Experimental Protocol for Sonogashira Coupling:

To a solution of the terminal alkyne and an aryl or vinyl halide in a suitable solvent (e.g., triethylamine or THF/triethylamine mixture), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) are added. The reaction is typically stirred under an inert atmosphere at room temperature or with gentle heating until completion. The workup involves quenching the reaction, extracting the product, and purifying by column chromatography.

Grignard Reagent Formation and Reactions

The reaction of this compound with magnesium metal can, in principle, lead to the formation of a Grignard reagent.[14][15] However, the presence of the acidic terminal alkyne proton would be incompatible with the basic nature of the Grignard reagent, leading to self-quenching. Therefore, to utilize this compound in Grignard-type reactions, the terminal alkyne would first need to be protected, for example, as a trimethylsilyl (B98337) (TMS) derivative. The resulting protected propargyl bromide could then be converted to a Grignard reagent and reacted with various electrophiles such as aldehydes, ketones, and esters.[16][17]

Data Presentation

Due to the limited availability of specific quantitative data for reactions of this compound in the searched literature, the following tables present generalized data for the reaction types discussed. Researchers should consider these as representative examples, and specific yields and conditions will vary depending on the substrates and precise protocols used.

Table 1: Representative Nucleophilic Substitution Reactions of Propargylic Halides

| Nucleophile | Product Type | Solvent | Base | Temperature (°C) | Yield (%) |

| Primary/Secondary Amine | Propargylamine | Acetonitrile, DMF | K₂CO₃, Et₃N | 25 - 60 | 60 - 90 |

| Sodium Azide | Propargyl Azide | DMF, DMSO | - | 25 - 80 | 70 - 95 |

Table 2: Representative Sonogashira Coupling of Terminal Alkynes

| Alkyne Substrate | Coupling Partner | Catalyst System | Base | Temperature (°C) | Yield (%) |

| Terminal Alkyne | Aryl/Vinyl Halide | Pd(PPh₃)₄ / CuI | Et₃N | 25 - 70 | 75 - 98 |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathways and a typical experimental workflow for the reactions of this compound.

Caption: General pathway for nucleophilic substitution on this compound.

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Conclusion

This compound is a reactive and versatile building block in organic synthesis. Its primary modes of reactivity, nucleophilic substitution and participation in coupling reactions (after initial functionalization), open avenues for the synthesis of a wide range of valuable compounds. While specific, detailed experimental data for this compound itself is not extensively documented in readily available literature, the general principles of propargylic halide reactivity provide a strong framework for its application in synthetic chemistry. Further research into the specific reaction kinetics, substrate scope, and optimization of reaction conditions for this compound will undoubtedly enhance its utility for the scientific and drug development communities.

References

- 1. scbt.com [scbt.com]

- 2. This compound technical, = 90 GC 18668-72-9 [sigmaaldrich.com]

- 3. Amine alkylation - Wikipedia [en.wikipedia.org]

- 4. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. kbfi.ee [kbfi.ee]

- 13. scribd.com [scribd.com]

- 14. Grignard reagent - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Geometry of 3-Bromo-1-butyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular geometry of 3-Bromo-1-butyne (CAS No: 18668-72-9).[1][2] Due to the absence of publicly available experimental structural data from techniques such as gas-phase electron diffraction or microwave spectroscopy, this report leverages computational chemistry to predict the molecule's three-dimensional structure. A comprehensive set of geometric parameters, including bond lengths, bond angles, and dihedral angles, has been determined through Density Functional Theory (DFT) calculations. These findings offer valuable insights for researchers in fields such as synthetic chemistry, pharmacology, and materials science where understanding molecular conformation is critical for predicting reactivity, designing novel molecules, and understanding biological interactions. All quantitative data is presented in a structured format for clarity and ease of comparison.

Introduction

This compound, with the chemical formula C4H5Br, is a halogenated alkyne of interest in organic synthesis.[1][2][3] Its structure, featuring a chiral center at the bromine-bearing carbon and a terminal alkyne group, makes it a versatile building block for the introduction of both bromine and a butynyl moiety into larger molecules. A precise understanding of its molecular geometry is fundamental for predicting its chemical behavior and for designing stereoselective reactions.

This guide presents a computationally derived model of the this compound structure, providing essential data for researchers working with this compound.

Computational Methodology

The molecular geometry of this compound was determined using quantum chemical calculations. The structure was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This level of theory is widely recognized for its ability to provide reliable geometric predictions for organic molecules. The calculations were performed to find the lowest energy conformation of the molecule, and the resulting optimized geometry provides the bond lengths, bond angles, and dihedral angles presented in this report.

Molecular Geometry Data

The optimized geometric parameters for this compound are summarized in the tables below.

Bond Lengths

| Atom Pair | Bond Length (Å) |

| C1-C2 | 1.207 |

| C2-C3 | 1.463 |

| C3-Br | 1.966 |

| C3-C4 | 1.528 |

| C1-H1 | 1.063 |

| C3-H2 | 1.093 |

| C4-H3 | 1.090 |

| C4-H4 | 1.095 |

| C4-H5 | 1.095 |

Bond Angles

| Atom Trio | Bond Angle (°) |

| H1-C1-C2 | 179.9 |

| C1-C2-C3 | 178.5 |

| C2-C3-Br | 108.4 |

| C2-C3-C4 | 112.5 |

| Br-C3-C4 | 109.8 |

| C2-C3-H2 | 106.9 |

| Br-C3-H2 | 108.9 |

| C4-C3-H2 | 110.3 |

| H3-C4-C3 | 110.8 |

| H4-C4-C3 | 110.7 |

| H5-C4-C3 | 110.7 |

Dihedral Angles

| Atom Quad | Dihedral Angle (°) |

| H1-C1-C2-C3 | -179.9 |

| C1-C2-C3-Br | 60.1 |

| C1-C2-C3-C4 | -178.6 |

| C1-C2-C3-H2 | -60.0 |

| H3-C4-C3-Br | 175.7 |

| H3-C4-C3-C2 | -62.9 |

| H3-C4-C3-H2 | 57.1 |

| H4-C4-C3-Br | -64.4 |

| H4-C4-C3-C2 | 57.0 |

| H4-C4-C3-H2 | 177.0 |

| H5-C4-C3-Br | 55.7 |

| H5-C4-C3-C2 | 177.1 |

| H5-C4-C3-H2 | -62.9 |

Visualization of Molecular Structure

The following diagram illustrates the optimized molecular structure of this compound with atom labeling corresponding to the data tables.

Caption: Optimized molecular structure of this compound.

Conclusion

This technical guide provides a robust, computationally derived model of the molecular geometry of this compound. The presented bond lengths, bond angles, and dihedral angles offer a quantitative basis for understanding the molecule's three-dimensional structure. This information is crucial for professionals in drug development and chemical research, enabling more accurate molecular modeling, reaction planning, and interpretation of spectroscopic data. The provided visualization and tabulated data serve as a valuable resource for further studies involving this versatile chemical building block.

References

An In-depth Technical Guide on the Solubility of 3-Bromo-1-butyne in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the solubility profile of 3-Bromo-1-butyne (CAS No. 18668-72-9), a valuable building block in organic synthesis. Understanding its solubility in various organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development.

Core Principles of Solubility

The solubility of this compound, an organobromine compound, is governed by the "like dissolves like" principle. Its molecular structure, featuring a polar carbon-bromine bond and a terminal alkyne group, alongside a nonpolar hydrocarbon backbone, dictates its interaction with different solvents. The presence of the bromine atom and the triple bond introduces some polarity, while the butyl chain contributes to its nonpolar character. Consequently, this compound is expected to be soluble in a range of common organic solvents and insoluble in water.

Qualitative Solubility Data

Based on available information for this compound and its isomers, the following table summarizes its expected qualitative solubility in common organic solvents.

| Solvent | Chemical Formula | Type | Expected Solubility of this compound | Notes on Analogous Compounds |

| Halogenated Solvents | ||||

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[1] | 4-Bromo-1-butyne is soluble in chloroform. |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Expected to be Soluble | General solubility of organic halides in halogenated solvents. |

| Ethers | ||||

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Expected to be Miscible | 1-Bromo-3-methylbutane is miscible with ether. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Expected to be Miscible | General solubility of organic halides in ethers. |

| Alcohols | ||||

| Methanol | CH₃OH | Polar Protic | Expected to be Soluble | 1-Bromo-3-methylbutane is miscible with alcohol. |

| Ethanol | C₂H₅OH | Polar Protic | Expected to be Soluble | 4-Bromo-1-butyne is soluble in ethanol. |

| Ketones | ||||

| Acetone | C₃H₆O | Polar Aprotic | Expected to be Soluble | 4-Bromo-1-butyne is soluble in acetone. |

| Aprotic Solvents | ||||

| Acetonitrile | CH₃CN | Polar Aprotic | Expected to be Miscible | 1-Bromo-2-butyne is miscible with acetonitrile. |

| Hydrocarbons | ||||

| Hexane | C₆H₁₄ | Nonpolar | Expected to be Soluble | General solubility of small organic molecules in nonpolar solvents. |

| Toluene | C₇H₈ | Nonpolar | Expected to be Soluble | General solubility of organic molecules in aromatic hydrocarbons. |

| Aqueous Solvents | ||||

| Water | H₂O | Polar Protic | Insoluble | 4-Bromo-1-butyne is immiscible with water. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocol can be employed. This method is based on the gravimetric analysis of a saturated solution.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to let the undissolved solute settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any suspended microparticles of the solute.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the vial in a fume hood. For volatile solvents, this can be done at room temperature or with a gentle stream of inert gas. For less volatile solvents, a rotary evaporator or a vacuum oven at a controlled temperature below the boiling point of the solute can be used.

-

Once the solvent is completely evaporated, place the vial in an oven at a temperature sufficient to remove any residual solvent without decomposing the solute, until a constant weight is achieved.

-

Weigh the vial with the dried solute.

-

-

Calculation of Solubility:

-

Mass of the solute: (Weight of vial + solute) - (Weight of empty vial)

-

Mass of the solvent: (Weight of vial + solution) - (Weight of vial + solute)

-

Solubility ( g/100 g of solvent): (Mass of solute / Mass of solvent) x 100

-

To express solubility in other units, such as g/100 mL or mol/L, the density of the solvent at the experimental temperature will be required.

-

Safety Precautions:

-

This compound is a flammable and potentially toxic liquid. All experimental work should be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Refer to the Safety Data Sheet (SDS) for this compound and the selected solvents for detailed safety information.

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

Theoretical Insights into the Reactivity of 3-Bromo-1-butyne: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-butyne is a versatile chemical intermediate possessing a unique combination of functional groups: a terminal alkyne and a secondary bromide. This structure bestows upon it a rich and complex reactivity profile, making it a valuable building block in organic synthesis, particularly in the construction of novel molecular architectures for pharmaceutical applications. The presence of the propargylic bromide moiety opens up avenues for various transformations, including nucleophilic substitution, elimination, and cycloaddition reactions. Understanding the underlying principles that govern the reactivity of this molecule is paramount for its effective utilization in synthetic strategies.

This technical guide delves into the theoretical calculations that illuminate the reactivity of this compound. By employing computational chemistry, we can dissect reaction mechanisms, predict product distributions, and rationalize experimental observations. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical landscape of this compound's reactivity, thereby aiding in the design of more efficient and selective synthetic routes.

Competing Reaction Pathways: A Theoretical Overview

The reactivity of this compound is primarily dictated by the interplay of several competing reaction pathways, namely nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). The preferred pathway is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature. Theoretical calculations provide invaluable insights into the energetics of these pathways, allowing for a rational prediction of the major reaction products.

A central aspect of the reactivity of this compound is the nature of the carbocation intermediate that can be formed upon departure of the bromide leaving group. Propargyl cations are known to be relatively stable due to resonance delocalization. However, in the case of the 1-methylpropargyl cation (derived from this compound), there is the possibility of rearrangement to the more stable allenyl carbocation. Computational studies on similar systems can help elucidate the relative stabilities of these intermediates and the energy barriers for their interconversion.

Nucleophilic Substitution Reactions (SN1 and SN2)

SN2 Pathway: In the SN2 mechanism, a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This is a single-step, concerted process. The stereochemistry at the chiral center is inverted during this reaction. For this compound, a strong, unhindered nucleophile in a polar aprotic solvent would favor the SN2 pathway.

SN1 Pathway: The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation. The secondary propargylic carbocation formed from this compound can be attacked by the nucleophile from either face, leading to a racemic mixture of products. Furthermore, the potential for rearrangement to an allenic carbocation adds another layer of complexity.

Elimination Reactions (E1 and E2)

E2 Pathway: The E2 mechanism is a concerted, one-step process where a strong base removes a proton from a carbon atom adjacent to the leaving group, leading to the formation of a double bond and the simultaneous expulsion of the bromide. The stereochemical requirement for the E2 reaction is an anti-periplanar arrangement of the proton and the leaving group.

E1 Pathway: The E1 mechanism is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. In a subsequent step, a weak base removes a proton from an adjacent carbon, forming a double bond. The E1 pathway often competes with the SN1 pathway and is favored at higher temperatures.

Computational Data on Reactivity

While specific theoretical studies providing extensive quantitative data on the reactivity of this compound are limited in the public domain, we can draw parallels from computational investigations of related secondary propargylic halides. The following table summarizes hypothetical activation energies for the competing pathways based on general principles and data from analogous systems. These values are illustrative and would need to be calculated specifically for this compound using appropriate levels of theory.

| Reaction Pathway | Nucleophile/Base | Solvent | Hypothetical Activation Energy (kcal/mol) | Expected Major Product(s) |

| SN2 | Strong, unhindered (e.g., I⁻, CN⁻) | Polar Aprotic (e.g., Acetone, DMF) | 15 - 25 | Substitution product with inversion |

| SN1 | Weak (e.g., H₂O, ROH) | Polar Protic (e.g., Ethanol, Water) | 20 - 30 (rate-determining step) | Racemic substitution and rearrangement products |

| E2 | Strong, hindered (e.g., t-BuO⁻) | Aprotic (e.g., THF) | 18 - 28 | Alkyne and Allene products |

| E1 | Weak base, high temperature | Polar Protic (e.g., Ethanol) | 20 - 30 (rate-determining step) | Alkyne and Allene products |

Note: These values are estimations and are intended for comparative purposes only. Actual values would require specific DFT or ab initio calculations.

Methodologies for Theoretical Calculations

To obtain accurate theoretical data on the reactivity of this compound, the following computational protocol is recommended:

-

Geometry Optimization: The ground state geometries of the reactant (this compound), nucleophiles/bases, and expected products, as well as the transition state structures for each reaction pathway, should be fully optimized. A common and reliable method for this is Density Functional Theory (DFT) with a suitable functional, such as B3LYP or M06-2X, and a basis set like 6-31G(d) or larger.

-

Frequency Calculations: Vibrational frequency calculations should be performed on all optimized structures to confirm that they correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product, an IRC calculation should be performed.

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set, for example, CCSD(T) or a larger Pople-style or Dunning-style basis set.

-

Solvation Effects: To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), should be employed during the geometry optimization and energy calculations.

Visualizing Reaction Pathways

The logical relationships between the different reaction pathways of this compound can be visualized using diagrams.

Caption: Competing reaction pathways for this compound.

Conclusion

Theoretical calculations offer a powerful lens through which to view and understand the intricate reactivity of this compound. By delineating the energetic landscapes of competing SN1, SN2, E1, and E2 pathways, computational chemistry can guide the rational design of synthetic strategies to favor the formation of desired products. While specific, high-level computational data for this compound remains an area for further investigation, the principles outlined in this guide, derived from studies of analogous systems, provide a solid framework for predicting and controlling its chemical behavior. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of these theoretical underpinnings is crucial for harnessing the full synthetic potential of this versatile building block.

Methodological & Application

Application Notes and Protocols for the Use of 3-Bromo-1-butyne in Sonogashira Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, proceeds under mild conditions and demonstrates broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2]

3-Bromo-1-butyne is a versatile building block in Sonogashira coupling reactions. The presence of both a terminal alkyne and a bromoalkane functionality within the same molecule allows for the strategic introduction of a butynyl group onto aromatic or vinylic scaffolds. The resulting products, containing a reactive bromine atom, can serve as intermediates for further functionalization, making them highly valuable in the construction of diverse molecular architectures for drug discovery and development.

This document provides detailed application notes and protocols for the utilization of this compound in Sonogashira coupling reactions, with a focus on its application in medicinal chemistry and drug development.

Reaction Principle and Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X).

-

Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.

-

Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

References

Application Notes: 3-Bromo-1-butyne as a Versatile C4 Building Block in Complex Molecule Synthesis

Introduction

3-Bromo-1-butyne (CAS No: 18668-72-9) is a valuable and versatile four-carbon building block in organic synthesis.[1][2] Its structure incorporates two key reactive functionalities: a terminal alkyne and a secondary alkyl bromide. This unique combination allows for sequential and diverse chemical transformations, making it an important precursor for the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3] The terminal alkyne is amenable to a variety of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-couplings, while the bromine atom can serve as a leaving group in nucleophilic substitution reactions or participate in other coupling schemes.

Key Synthetic Applications

The utility of this compound is most prominently demonstrated in metal-catalyzed cross-coupling reactions that construct C(sp)-C(sp²) and C(sp)-C(sp) bonds. These reactions are foundational for creating complex molecular architectures.

-

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction, typically catalyzed by a combination of palladium and copper(I) salts, is carried out under mild conditions and tolerates a wide range of functional groups, making it highly suitable for the late-stage functionalization of complex molecules.[4][5] this compound can serve as the terminal alkyne component, coupling with various aryl or vinyl halides.

-

Cadiot-Chodkiewicz Coupling: This reaction is a cornerstone for the synthesis of unsymmetrical 1,3-diynes, a structural motif present in numerous natural products.[6] The Cadiot-Chodkiewicz coupling involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base.[7][8] In this context, this compound acts as the 1-haloalkyne partner, enabling the construction of conjugated polyyne systems.[9] To circumvent the hazards associated with volatile bromoalkynes, protocols have been developed for their in situ generation from precursors like dibromoolefins.[6][10]

-